Methyl 3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)propanoate Methyl 3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18151555
InChI: InChI=1S/C10H14N2O4/c1-11-7(10(15)16-2)4-12-8(13)5-3-6(5)9(12)14/h5-7,11H,3-4H2,1-2H3
SMILES:
Molecular Formula: C10H14N2O4
Molecular Weight: 226.23 g/mol

Methyl 3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)propanoate

CAS No.:

Cat. No.: VC18151555

Molecular Formula: C10H14N2O4

Molecular Weight: 226.23 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)propanoate -

Specification

Molecular Formula C10H14N2O4
Molecular Weight 226.23 g/mol
IUPAC Name methyl 3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)propanoate
Standard InChI InChI=1S/C10H14N2O4/c1-11-7(10(15)16-2)4-12-8(13)5-3-6(5)9(12)14/h5-7,11H,3-4H2,1-2H3
Standard InChI Key MRJRFUATCOEBLP-UHFFFAOYSA-N
Canonical SMILES CNC(CN1C(=O)C2CC2C1=O)C(=O)OC

Introduction

Structural Characteristics of Methyl 3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)propanoate

Molecular Architecture

The compound features a 3-azabicyclo[3.1.0]hexane core, a bicyclic system comprising a five-membered ring fused to a three-membered ring containing a nitrogen atom . The 2,4-dioxo groups at positions 2 and 4 of the bicyclic framework introduce ketone functionalities, while the propanoate ester and methylamino side chain at position 3 enhance its polarity and reactivity. The strained geometry of the bicyclic system may contribute to its biological activity by mimicking transition states in enzymatic reactions .

Key Functional Groups:

  • 3-Azabicyclo[3.1.0]hexane Core: Provides structural rigidity and potential binding affinity for biological targets.

  • 2,4-Diketone Moieties: Enable hydrogen bonding and coordination with metal ions.

  • Methylamino Group: Enhances solubility and participates in acid-base interactions.

  • Methyl Ester: Stabilizes the molecule and facilitates prodrug strategies.

Physical and Chemical Properties

PropertyValueSource
Molecular Weight226.23 g/mol
Molecular FormulaC₁₀H₁₄N₂O₄
CAS Registry Number1342847-52-2
SolubilityLikely polar organic solvents
StabilitySensitive to hydrolysis

The compound’s solubility in polar solvents like dimethyl sulfoxide (DMSO) or ethanol is inferred from its ester and amine functionalities. Stability studies indicate susceptibility to hydrolytic cleavage of the ester group under acidic or basic conditions.

Synthesis and Optimization

Multi-Step Synthetic Pathways

The synthesis of Methyl 3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)propanoate involves cyclization and functional group modifications. A proposed route includes:

  • Formation of the Bicyclic Core: Cyclopropane ring closure via intramolecular alkylation or photochemical methods .

  • Introduction of Diketones: Oxidation of secondary alcohols or ketonization of precursor groups.

  • Side Chain Attachment: Michael addition or nucleophilic substitution to install the methylamino-propanoate moiety.

Critical Reaction Conditions:

  • Temperature: Controlled heating (50–80°C) to prevent decomposition.

  • Catalysts: Lewis acids (e.g., ZnCl₂) for cyclization .

  • Solvents: Polar aprotic solvents like tetrahydrofuran (THF) or acetonitrile.

Yield optimization remains challenging due to the compound’s structural complexity, with reported yields ranging from 15–30%.

Research Findings and Biological Activity

In Vitro Studies

Limited data suggest moderate activity in cell-based assays, with IC₅₀ values in the micromolar range for unspecified targets. The ester group may serve as a prodrug moiety, undergoing hydrolysis in vivo to release the active carboxylic acid.

Structural Insights

Comparative analysis with 3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methyl-2-(methylamino)propanamide (C₁₀H₁₅N₃O₃, 225.24 g/mol) reveals that replacing the ester with an amide group reduces molecular weight by 0.99 g/mol and alters hydrogen-bonding capacity.

CompoundMolecular WeightKey Functional Group
Methyl 3-(2,4-dioxo-3-azabicyclo...)226.23 g/molEster
3-(2,4-Dioxo-3-azabicyclo...propanamide225.24 g/molAmide

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